2-{2-methoxy-5-[3-(4-methylphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-({2-METHOXY-5-[3-(4-METHYLPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YL]PHENYL}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-METHOXY-5-[3-(4-METHYLPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YL]PHENYL}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps. One common approach is to start with the preparation of the quinazolinone core, followed by the introduction of the methoxy and methylphenyl groups. The final step involves the formation of the isoindole-dione ring. Reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance efficiency and scalability. Purification techniques like crystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-({2-METHOXY-5-[3-(4-METHYLPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YL]PHENYL}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinazoline derivatives.
Substitution: The methoxy and methylphenyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various quinazolinone and tetrahydroquinazoline derivatives, which can have different functional groups attached depending on the specific reaction conditions .
Scientific Research Applications
2-({2-METHOXY-5-[3-(4-METHYLPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YL]PHENYL}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-({2-METHOXY-5-[3-(4-METHYLPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YL]PHENYL}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-methylphenol: Shares the methoxy and methylphenyl groups but lacks the quinazolinone and isoindole-dione structures.
Phenol, 2-methoxy-4-(methoxymethyl)-: Contains a methoxy group but differs in the overall structure and functional groups.
Uniqueness
2-({2-METHOXY-5-[3-(4-METHYLPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YL]PHENYL}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its combination of the quinazolinone, methoxy, methylphenyl, and isoindole-dione structures. This unique combination imparts specific chemical and biological properties that are not found in simpler compounds .
Properties
Molecular Formula |
C31H25N3O4 |
---|---|
Molecular Weight |
503.5 g/mol |
IUPAC Name |
2-[[2-methoxy-5-[3-(4-methylphenyl)-4-oxo-1,2-dihydroquinazolin-2-yl]phenyl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C31H25N3O4/c1-19-11-14-22(15-12-19)34-28(32-26-10-6-5-9-25(26)31(34)37)20-13-16-27(38-2)21(17-20)18-33-29(35)23-7-3-4-8-24(23)30(33)36/h3-17,28,32H,18H2,1-2H3 |
InChI Key |
OWZVSKWKCXNZJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC(=C(C=C4)OC)CN5C(=O)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
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